An In-depth Technical Guide to 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid. This heterocyclic compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to its structural motifs that suggest potential as a versatile building block and a biologically active agent. This document delves into its physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it outlines detailed synthetic protocols and explores its promising role in drug discovery and coordination chemistry.
Introduction
The 1,2,4-triazole moiety is a cornerstone in the design of a wide array of functional molecules, exhibiting a broad spectrum of pharmacological activities.[1][2] The incorporation of a pyridine ring introduces unique electronic properties and coordinating capabilities, making pyridinyl-triazole derivatives highly sought after as ligands and key intermediates in the synthesis of complex molecular architectures.[3] 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, in particular, combines the pharmacologically significant 1,2,4-triazole core with a carboxylic acid functional group, a key feature for modulating solubility and for forming various derivatives, and a pyridinyl group, known to enhance metal coordination and biological interactions.[4]
This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound. The information presented herein is a synthesis of available literature and predictive data, designed to facilitate further research and development.
Physicochemical and Spectroscopic Properties
While specific experimental data for 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is not extensively available in the public domain, we can infer many of its properties from its ethyl ester derivative, 5-pyridin-2-yl-1H-[1][2][5]triazole-3-carboxylic acid ethyl ester, and from the general characteristics of related compounds.[1][5][6]
Physicochemical Data (Predicted and Inferred)
The following table summarizes the predicted and inferred physicochemical properties of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid.
| Property | Predicted/Inferred Value | Remarks |
| Molecular Formula | C₈H₆N₄O₂ | |
| Molecular Weight | 190.16 g/mol | |
| Appearance | White to off-white solid | Based on analogous compounds.[7] |
| Melting Point | >200 °C (with decomposition) | Carboxylic acids of this type often have high melting points and may decompose upon heating. |
| Solubility | Soluble in DMSO and basic aqueous solutions; sparingly soluble in methanol and water. | The carboxylic acid group enhances solubility in basic media. |
| pKa | ~3-4 (carboxylic acid), ~2-3 (pyridinium ion) | Estimated based on the pKa of similar aromatic carboxylic acids and pyridines. |
Spectroscopic Analysis (Predicted)
The expected spectroscopic features are based on the known data for its ethyl ester and related 1,2,4-triazole derivatives.[6]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Pyridinyl Protons: Multiplets in the range of δ 7.5-8.8 ppm.
-
Triazole Proton: A singlet around δ 8.5-9.5 ppm.
-
Carboxylic Acid Proton: A broad singlet above δ 13.0 ppm.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Carboxylic Carbonyl: δ 160-170 ppm.
-
Triazole Carbons: δ 145-160 ppm.
-
Pyridinyl Carbons: δ 120-150 ppm.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): 1400-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
ESI-MS: Expected [M+H]⁺ at m/z 191.0569 and [M-H]⁻ at m/z 189.0413.
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Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Hydrolysis of the Ethyl Ester
Causality behind Experimental Choices: The choice of either acidic or basic hydrolysis depends on the stability of the starting material and the desired workup procedure.[8] Basic hydrolysis using an alkali metal hydroxide is often preferred as it typically proceeds to completion and the resulting carboxylate salt can be easily separated from unreacted ester. Subsequent acidification then precipitates the desired carboxylic acid.
Protocol:
-
Dissolution: Dissolve 5-pyridin-2-yl-1H-[1][2][5]triazole-3-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Saponification: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted ester or non-polar impurities.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a mineral acid (e.g., 1M HCl) dropwise with stirring until the pH reaches approximately 2-3.
-
The desired 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove residual impurities.
-
Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
-
Chemical Reactivity and Derivatization
The chemical reactivity of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is dictated by its three key structural components: the 1,2,4-triazole ring, the pyridine ring, and the carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional handle for a variety of chemical transformations:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.
-
Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling agents like HATU) followed by reaction with amines will produce a range of amides.[9]
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Reactivity of the Heterocyclic Rings
-
Coordination Chemistry: The nitrogen atoms of both the pyridine and triazole rings are potential coordination sites for metal ions.[10] This makes the molecule an excellent candidate for the synthesis of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic or material properties.[11] The pyridyl nitrogen and the N4 of the triazole are common coordination points.
-
Electrophilic Aromatic Substitution: The triazole ring is generally electron-deficient and thus resistant to electrophilic substitution. The pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid make it a promising scaffold for various applications.
Medicinal Chemistry
-
Anti-inflammatory and Antimalarial Agent: The ethyl ester derivative has demonstrated both anti-inflammatory and antimalarial properties.[1] It is plausible that the parent carboxylic acid retains or even exhibits enhanced activity. The carboxylic acid group can also serve as a point of attachment for other pharmacophores to create hybrid drugs with improved therapeutic profiles.[1]
-
Enzyme Inhibition: The 1,2,4-triazole ring is a known pharmacophore in many enzyme inhibitors.[1][2] The ability of the pyridyl and triazole nitrogens to coordinate with metal ions in enzyme active sites could be a key mechanism of action.[4]
-
Anticancer and Antimicrobial Activities: A vast number of 1,2,4-triazole derivatives have been reported to possess significant anticancer and antimicrobial activities.[4][12] This compound serves as a valuable starting material for the synthesis of new derivatives with potential therapeutic applications in these areas.
Caption: Potential applications of the title compound.
Coordination Chemistry and Materials Science
The bidentate chelating nature of the pyridinyl-triazole moiety makes this compound an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[10][11] These materials have potential applications in catalysis, gas storage, and as luminescent materials. The carboxylic acid group can also participate in the formation of the framework structure.
Conclusion
1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a molecule with significant untapped potential. Its structural features suggest a wide range of possible applications, from the development of new therapeutic agents to the creation of novel materials. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by synthesizing information from closely related analogues and established chemical principles. The proposed synthetic route via hydrolysis of the corresponding ethyl ester is a practical starting point for obtaining this valuable research chemical. Further investigation into its chemical and biological properties is highly encouraged and is expected to yield exciting discoveries in the fields of medicinal chemistry and materials science.
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